Stannane,hydroxyoctyloxo-
Overview
Description
. It is a member of the organotin family, which are compounds containing tin bonded to hydrocarbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of stannane, hydroxyoctyloxo- typically involves the reaction of octyl alcohol with tin(IV) chloride in the presence of a base . The reaction conditions often include a solvent such as toluene and a temperature range of 80-100°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Stannane,hydroxyoctyloxo- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds .
Scientific Research Applications
Stannane,hydroxyoctyloxo- has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of various industrial products, including coatings and catalysts.
Mechanism of Action
The mechanism of action of stannane, hydroxyoctyloxo- involves its interaction with molecular targets through its tin center. The tin atom can form bonds with various substrates, facilitating reactions such as stannylation and substitution . The pathways involved often include the formation of intermediate complexes that undergo further transformation to yield the final products .
Comparison with Similar Compounds
Stannane,hydroxyoctyloxo- can be compared with other organotin compounds such as tributyltin hydride and tetraalkynylstannanes . Unlike tributyltin hydride, which is highly toxic and used primarily in radical reactions, stannane, hydroxyoctyloxo- is less toxic and has broader applications . Tetraalkynylstannanes, on the other hand, are used mainly in Stille cross-coupling reactions and have different reactivity profiles .
Similar compounds include:
Tributyltin hydride: Used in radical reactions and known for its high toxicity.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions.
Stanene: A two-dimensional material with applications in electronics and sensors.
Stannane,hydroxyoctyloxo- stands out due to its unique combination of reactivity and lower toxicity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
hydroxy-octyl-oxotin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.H2O.O.Sn/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;1H2;;/q;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEQOGYHCSJZIZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884594 | |
Record name | Stannane, hydroxyoctyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13356-20-2 | |
Record name | Hydroxyoctyloxostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13356-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, hydroxyoctyloxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, hydroxyoctyloxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, hydroxyoctyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyoctyloxostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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